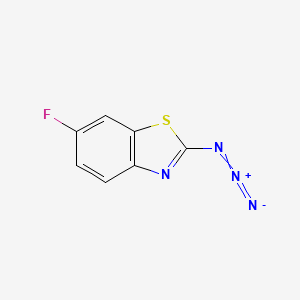

2-Azido-6-fluoro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-6-fluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTMMWYAVYVUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Azido-6-fluoro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Azido-6-fluoro-1,3-benzothiazole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, characterization data, and a discussion of its potential biological significance.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an azido group at the 2-position and a fluorine atom at the 6-position of the benzothiazole scaffold can significantly modulate the molecule's physicochemical properties and biological activity. The azido group can serve as a versatile handle for further chemical modifications, such as click chemistry, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide details the synthetic route to this compound and its full characterization.

Synthesis Workflow

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 2-amino-6-fluoro-1,3-benzothiazole, from 4-fluoroaniline. The subsequent diazotization of the amino group followed by substitution with an azide affords the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Concentrated ammonia solution

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into ice water (500 mL) and neutralize with a concentrated ammonia solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.

Synthesis of this compound

This procedure follows the general method for the conversion of 2-aminobenzothiazoles to their 2-azido counterparts.[1][2]

Materials:

-

2-Amino-6-fluoro-1,3-benzothiazole

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Water

-

Dichloromethane

Procedure:

-

Dissolve 2-amino-6-fluoro-1,3-benzothiazole (10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) with cooling in an ice bath.

-

Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (15 mmol) in water (20 mL) and cool in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, during which a precipitate of the azide should form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Data

The following tables summarize the expected characterization data for the synthesized compounds based on literature values for similar structures.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 2-Amino-6-fluoro-1,3-benzothiazole | C₇H₅FN₂S | 168.19 | Off-white solid | 198-202 | ~75-85 |

| This compound | C₇H₃FN₄S | 194.19 | Pale yellow solid | Not reported | >80 |

Table 2: Spectroscopic Data for 2-Amino-6-fluoro-1,3-benzothiazole

| Technique | Expected Peaks |

| ¹H NMR | δ 7.6-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.2 (br s, 2H, -NH₂) |

| ¹³C NMR | δ 168 (C=N), 158 (d, J=235 Hz, C-F), 152 (C-S), 133 (C-Ar), 121 (d, J=25 Hz, C-Ar), 114 (d, J=10 Hz, C-Ar), 108 (d, J=25 Hz, C-Ar) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1630 (C=N stretch), 1550 (N-H bend), 1250 (C-F stretch) |

| MS (m/z) | 168 [M]⁺ |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks |

| ¹H NMR | δ 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H) |

| ¹³C NMR | δ 160 (C=N), 159 (d, J=240 Hz, C-F), 150 (C-S), 135 (C-Ar), 123 (d, J=26 Hz, C-Ar), 116 (d, J=9 Hz, C-Ar), 110 (d, J=27 Hz, C-Ar) |

| IR (cm⁻¹) | 2150-2100 (strong, sharp, N₃ stretch) , 1610 (C=N stretch), 1260 (C-F stretch) |

| MS (m/z) | 194 [M]⁺, 166 [M-N₂]⁺ |

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities. The incorporation of the azido group in this compound suggests it could be a promising candidate for antimicrobial and anticancer applications.

Postulated Antimicrobial Mechanism

Many antimicrobial agents function by disrupting essential cellular processes in pathogens. For benzothiazole derivatives, a common proposed mechanism of action is the inhibition of crucial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Caption: Postulated mechanism of antimicrobial action.

This compound's efficacy against various bacterial and fungal strains would need to be determined through in vitro screening assays.

Conclusion

This technical guide has outlined a reliable synthetic pathway for this compound and provided a comprehensive set of expected characterization data. The versatile nature of the azido group opens up avenues for the development of a library of novel benzothiazole derivatives through various chemical transformations. The predicted biological activity profile suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. Further studies are warranted to explore its full pharmacological potential and elucidate its precise mechanism of action.

References

Spectroscopic and Synthetic Profile of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 2-Azido-6-fluoro-1,3-benzothiazole. As of the latest literature review, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Therefore, the information presented herein is based on established principles of organic chemistry and spectroscopic data from analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the known spectral properties of the benzothiazole core and the azide functional group.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Table 2: Predicted Mass Spectrometry (MS) Data

| Ion Type | Expected m/z | Notes |

| [M]⁺ | 194.01 | Molecular ion |

| [M-N₂]⁺ | 166.01 | Loss of nitrogen gas, a characteristic fragmentation of aryl azides |

| [C₇H₃FNS]⁺ | 166.01 | Fragment corresponding to the benzothiazole radical cation after N₂ loss |

| [C₆H₃F]⁺ | 94.02 | Further fragmentation of the benzothiazole ring |

Note on NMR Spectroscopy: Predicting precise ¹H and ¹³C NMR chemical shifts for this compound without experimental data would be highly speculative. However, one would expect to observe signals in the aromatic region (typically 7.0-8.5 ppm in ¹H NMR and 110-160 ppm in ¹³C NMR), with coupling patterns influenced by the fluorine substituent. The fluorine atom would also be observable in ¹⁹F NMR spectroscopy.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be logically approached via the diazotization of the corresponding amine, 2-amino-6-fluoro-1,3-benzothiazole, followed by substitution with an azide salt. This is a standard and widely used method for the preparation of aryl azides.

Materials:

-

2-Amino-6-fluoro-1,3-benzothiazole

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 2-amino-6-fluoro-1,3-benzothiazole in a suitable aqueous acid (e.g., 2-3 M HCl) with cooling in an ice bath (0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition of sodium nitrite is complete.

-

-

Azide Substitution:

-

In a separate flask, dissolve a molar excess (typically 1.1 to 1.5 equivalents) of sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution may be observed. The temperature should be maintained at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for another 1-2 hours, and then let it gradually warm to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous reaction mixture with a suitable organic solvent.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment should be worn at all times.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Unveiling the Structural Landscape of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the structural and functional characteristics of 2-Azido-6-fluoro-1,3-benzothiazole. While a definitive single-crystal X-ray structure analysis for this specific compound is not publicly available at the time of this publication, this document provides a detailed overview of the synthesis, characterization, and potential biological significance of the broader 6-fluoro-1,3-benzothiazole scaffold, drawing upon data from closely related analogues.

The benzothiazole core is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom at the 6-position and an azido group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological target interactions, making it a molecule of significant interest for drug discovery programs.

Characterization of Related 6-Fluoro-1,3-Benzothiazole Derivatives

Although crystallographic data for this compound is not available, extensive spectroscopic and physical characterization has been performed on analogous compounds. This data provides valuable insights into the expected properties of the target molecule.

| Compound Class | Melting Point (°C) | IR Spectral Data (cm⁻¹) | ¹H-NMR Spectral Data (ppm) | Reference |

| 2-Hydrazino-6-fluoro-1,3-benzothiazole Derivatives | 192-210 | C=N: 1600-1750, N-H: 3100-3400, C-F: ~1100, C-N: ~1281 | Aromatic H: 6.5-7.5, NH: 9.0-11.0 (broad) | [5] |

| 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one Derivatives | 69-131 | C=O: ~1665, C=N: ~1601, C-F: ~1083 | Aromatic H: 6.41-7.39 | [6] |

| 6-Fluoro-benzothiazole substituted Pyrazolo Azetidinones | Not specified | C=O (azetidinone): Not specified, C=N: ~1630 | Aromatic H: 6.7-7.4 | [7][8] |

| 6-Fluoro-2-aminobenzothiazole | 187-190 | NH₂: 3254-3435, C=N: 1615, C-F: 715 | Not specified in detail | [9] |

Experimental Protocols: A Generalized Approach

The synthesis of the 6-fluoro-1,3-benzothiazole core typically proceeds via the reaction of a corresponding 4-fluoroaniline derivative. The introduction of the 2-azido substituent can be conceptually approached through diazotization of a 2-amino precursor followed by substitution with an azide source. The following outlines a generalized experimental workflow for the synthesis and characterization of such compounds.

General Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole

A common route to 2-amino-6-fluorobenzothiazoles involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like glacial acetic acid.[5][10][11] The reaction mixture is usually stirred at a low temperature during the addition of the halogen and then allowed to warm to room temperature. The resulting product can be precipitated and purified by recrystallization.

Potential Synthesis of this compound

While a specific protocol for the title compound was not found, a plausible synthetic route would involve the diazotization of 2-amino-6-fluoro-1,3-benzothiazole using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an azide source (e.g., sodium azide). Careful control of temperature is crucial during the diazotization and azidation steps to ensure safety and yield.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds. These include:

-

Melting Point: Determined using an open capillary method.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Visualizing the Workflow and Scientific Logic

To better illustrate the processes involved in the study of these compounds, the following diagrams are provided.

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2-Azido-6-fluoro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Azido-6-fluoro-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for its precursor, 2-amino-6-fluoro-1,3-benzothiazole, and offers estimated properties for the target compound based on established chemical principles.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental data for the precursor, 2-amino-6-fluoro-1,3-benzothiazole, is available and provides a baseline for understanding the properties of its azido derivative.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂S | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | 312.0 ± 34.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| LogP | 1.94 | [1] |

| Solubility | Poorly soluble in water; Soluble in some organic solvents. | [3] |

| Property | Estimated Value | Justification |

| Molecular Formula | C₇H₄FN₅S | - |

| Molecular Weight | 193.19 g/mol | Calculated |

| Melting Point | Likely lower than the amino precursor | The disruption of intermolecular hydrogen bonding present in the amino precursor would likely lower the melting point. |

| Boiling Point | Likely similar to or slightly higher than the amino precursor | The increase in molecular weight may slightly increase the boiling point, though the loss of hydrogen bonding could counteract this effect. |

| LogP | > 1.94 | The azido group is more lipophilic than the amino group, which would result in a higher LogP value. |

| pKa | Not applicable (non-basic) | The azido group is not basic and will not be protonated under physiological conditions. |

| Solubility | Expected to have lower water solubility than the amino precursor | The increase in lipophilicity and the loss of the hydrogen-bonding amino group will likely decrease solubility in aqueous media. |

Disclaimer: The physicochemical properties for this compound are estimations and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, starting from the synthesis of its precursor.

This synthesis is a well-established procedure involving the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[4][5][6]

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Activated charcoal

Procedure:

-

To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL), add potassium thiocyanate (0.3 mol).

-

Cool the mixture in an ice bath to below 10 °C.

-

Slowly add a solution of bromine (0.11 mol) in glacial acetic acid (25 mL) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold water (500 mL).

-

Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol with activated charcoal to yield pure 2-amino-6-fluoro-1,3-benzothiazole.

This procedure involves the diazotization of the amino group of the precursor followed by a reaction with sodium azide.[7][8][9]

Materials:

-

2-Amino-6-fluoro-1,3-benzothiazole

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Sodium acetate

-

Water

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Suspend 2-amino-6-fluoro-1,3-benzothiazole (10 mmol) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) dropwise while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

In a separate flask, dissolve sodium azide (12 mmol) and sodium acetate in water and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Benzothiazole derivatives have been extensively studied for their anticancer properties, with mechanisms often involving the inhibition of protein kinases and induction of apoptosis.[10][11][12] Based on the known activities of related benzothiazole compounds, a hypothetical signaling pathway for this compound as a potential anticancer agent is proposed below.

References

- 1. 2-Amino-6-fluorobenzothiazole | CAS#:348-40-3 | Chemsrc [chemsrc.com]

- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-Fluorobenzothiazole | Properties, Uses, Safety Data, Synthesis & Supplier Information China [chemheterocycles.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

Thermal Stability and Decomposition of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 2-Azido-6-fluoro-1,3-benzothiazole is limited. This guide provides a comprehensive overview based on the established thermal behavior of analogous aromatic and heteroaromatic azides. The presented data and pathways are illustrative and should be confirmed by dedicated experimental analysis for the specific compound of interest.

Introduction

Organic azides are a class of energetic materials utilized in various fields, including organic synthesis, materials science, and pharmaceuticals, for their unique reactivity. The 2-azido-1,3-benzothiazole scaffold, in particular, is of interest due to the biological significance of the benzothiazole core. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of the thermal stability and decomposition pathways of any new derivative to ensure safe handling, storage, and application.

This technical guide provides an in-depth analysis of the expected thermal properties of this compound. It covers the standard methodologies for thermal analysis, presents comparative data from analogous compounds, and discusses the plausible decomposition mechanisms. This document is intended for researchers, scientists, and drug development professionals working with or considering the use of this and similar energetic compounds.

Thermal Decomposition of Aromatic Azides

The thermal decomposition of aromatic azides is primarily characterized by the extrusion of a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This initial step is generally the rate-determining step in the decomposition process.

General Reaction: Ar-N₃ → Ar-N + N₂

The resulting aryl nitrene is a highly unstable species that can undergo a variety of subsequent reactions, dictating the final decomposition products. These reactions are influenced by the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions (e.g., temperature, presence of other reagents).

Comparative Thermal Stability Data

While specific data for this compound is not available, the thermal stability of various ortho-substituted phenyl azides has been investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This data provides a valuable reference for estimating the thermal behavior of the title compound.

| Compound Name | Onset Decomposition Temp. (°C) [DSC] | Peak Decomposition Temp. (°C) [DSC] | Mass Loss (%) [TGA] |

| 2-Azidophenylmethanol | 155.8 | 171.4 | ~30 |

| 2-Azidobenzenecarbaldehyde | 165.4 | 179.8 | ~22 |

| 1-(2-Azidophenyl)-1-ethanone | 162.7 | 175.9 | ~22 |

| (2-Azidophenyl)(phenyl)methanone | 158.2 | 173.2 | ~17 |

| 1-Azido-2-nitrobenzene | 176.5 | 188.9 | ~20 |

Data sourced from studies on ortho-substituted phenyl azides and is for illustrative purposes only.

Plausible Decomposition Pathways

The decomposition of this compound is expected to proceed via the formation of a 6-fluoro-1,3-benzothiazol-2-ylnitrene intermediate. This highly reactive species can then undergo several transformations:

-

Intramolecular Rearrangement: Aryl nitrenes are known to undergo ring expansion or contraction. For a benzothiazole nitrene, complex rearrangements could occur, potentially leading to the formation of various heterocyclic products.

-

Intermolecular Reactions: In a condensed phase, the nitrene can react with other molecules of the parent azide or other species present. This can lead to the formation of azo compounds (Ar-N=N-Ar) or polymeric materials.

-

Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the corresponding amine (2-amino-6-fluoro-1,3-benzothiazole).

Caption: Plausible decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The thermal stability of energetic materials like this compound is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

Methodology:

-

A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

-

The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

-

The heat flow to the sample is recorded as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and the extent of mass loss.

Methodology:

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas at a constant flow rate.

-

The sample is heated at a constant rate over a specified temperature range.

-

The mass of the sample is continuously monitored and recorded as a function of temperature. A mass loss step in the TGA thermogram indicates decomposition.

Caption: General workflow for thermal analysis using DSC and TGA.

Conclusion

It is strongly recommended that experimental thermal analysis, using techniques such as DSC and TGA, be performed on this compound to determine its precise decomposition profile and thermal hazards. The methodologies and comparative data presented in this guide serve as a valuable resource for designing and interpreting such studies.

An In-depth Technical Guide on the Photochemical Properties of 2-Azido-6-fluoro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photochemical properties of 2-Azido-6-fluoro-1,3-benzothiazole, a heterocyclic aryl azide of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related analogs, namely other substituted 2-azidobenzothiazoles and fluorinated aryl azides, to project its photochemical behavior. Key aspects covered include its synthesis, expected spectroscopic characteristics (UV-Vis absorption and fluorescence), and photoreactivity, with a focus on the generation of reactive nitrene intermediates. Detailed experimental protocols for the synthesis and photochemical analysis are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its potential applications in areas such as photoaffinity labeling and cross-linking.

Introduction

Aryl azides are a class of photoactivatable compounds that have garnered considerable attention in chemical biology and medicinal chemistry. Upon irradiation with UV light, these molecules extrude dinitrogen to generate highly reactive nitrene intermediates. This property makes them invaluable tools for photoaffinity labeling, a powerful technique used to identify and study receptor-ligand interactions and to elucidate biological pathways. The substitution pattern on the aromatic ring significantly influences the photochemical and photophysical properties of aryl azides.

The incorporation of a fluorine atom, as in this compound, can modulate the electronic properties, stability, and reactivity of the molecule. The benzothiazole scaffold itself is a prominent heterocyclic motif found in numerous biologically active compounds. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the synthesis and application of this promising photoactive molecule.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 4-fluoroaniline. The first step involves the formation of the 2-amino-6-fluorobenzothiazole precursor, followed by a diazotization reaction to introduce the azide functionality.

Synthesis of 2-Amino-6-fluorobenzothiazole

The synthesis of the 2-aminobenzothiazole core is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization.

Experimental Protocol:

-

To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL), add potassium thiocyanate (0.2 mol).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

-

Filter the precipitate, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.[1][2][3][4]

Synthesis of this compound

The conversion of the 2-amino group to a 2-azido group is achieved through a diazotization reaction followed by treatment with sodium azide.

Experimental Protocol:

-

Suspend 2-amino-6-fluorobenzothiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (100 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide (0.06 mol) in water (20 mL) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to stir for 1-2 hours at 0-5 °C, then let it warm to room temperature.

-

The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid product and use appropriate personal protective equipment.

Photochemical Properties

The photochemical behavior of this compound is dictated by the interplay of the benzothiazole core and the azido group. Upon absorption of UV radiation, the molecule is expected to undergo photolysis to generate a highly reactive nitrene intermediate.

Spectroscopic Properties

UV-Vis Absorption: Based on studies of similar 2-azidobenzothiazoles, this compound is expected to exhibit strong absorption in the UV region. The primary absorption bands are likely due to π→π* transitions within the benzothiazole ring system. The presence of the azido group and the fluorine substituent will influence the exact position and intensity of these bands. A study on various 2-azidobenzothiazoles showed that substitution affects both the band maxima and intensity.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 2-Azidobenzothiazole (Estimated) | Dichloromethane | ~300-320 | ~15,000 - 25,000 |

| 2-Azido-6-bromobenzothiazole (Estimated) | Dichloromethane | ~305-325 | ~16,000 - 26,000 |

| This compound (Projected) | Dichloromethane | ~300-320 | ~15,000 - 25,000 |

Fluorescence: While many benzothiazole derivatives are known to be fluorescent, the presence of the azido group, a known fluorescence quencher, suggests that this compound will likely exhibit weak to no fluorescence. However, upon photolysis and subsequent reaction of the nitrene intermediate, the resulting products may be fluorescent, offering a "turn-on" fluorescence mechanism for detection and imaging applications.

| Property | Projected Value |

| Excitation Wavelength (λex) | ~300-320 nm |

| Emission Wavelength (λem) | Weak or non-emissive |

| Fluorescence Quantum Yield (Φf) | < 0.01 |

Photoreactivity and Quantum Yield

The primary photochemical reaction of this compound upon UV irradiation is the extrusion of molecular nitrogen (N₂) to form the corresponding singlet nitrene. This highly reactive intermediate can then undergo several competing reactions.

Quantum Yield of Photolysis (Φp): The quantum yield of photolysis is a measure of the efficiency of the photochemical reaction. For aryl azides, this value is often dependent on the solvent and the substitution pattern on the aromatic ring. While no direct data exists for this compound, related compounds can provide an estimate. The quantum yield is expected to be in the range of 0.4 to 0.8 in common organic solvents.

| Compound | Solvent | Quantum Yield (Φp) |

| Phenyl Azide | Cyclohexane | ~0.5 |

| 4-Azidobenzoic acid | Acetonitrile/Water | ~0.6 |

| This compound (Projected) | Acetonitrile | ~0.4 - 0.7 |

Experimental Protocols for Photochemical Studies

UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane).

-

Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

-

Record the UV-Vis absorption spectrum of each solution from 200 to 500 nm using a spectrophotometer, with the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Photolysis Quantum Yield Determination

Objective: To measure the quantum yield of photolysis of this compound.

Methodology (using a chemical actinometer):

-

Prepare a solution of this compound of known concentration in a suitable solvent.

-

Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

-

Irradiate both the sample and actinometer solutions under identical conditions (light source, wavelength, geometry, and time). A common light source is a medium-pressure mercury lamp with appropriate filters to isolate a specific wavelength (e.g., 313 nm).

-

Monitor the disappearance of the azide by UV-Vis spectroscopy, measuring the decrease in absorbance at its λmax.

-

Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance and using its known quantum yield.

-

The quantum yield of photolysis of the azide (Φp) can be calculated using the following equation: Φp = (moles of azide reacted / moles of photons absorbed by azide)

Applications in Drug Development

The photoactivatable nature of this compound makes it a valuable tool in various stages of drug development:

-

Target Identification and Validation: As a photoaffinity labeling probe, it can be attached to a drug candidate to covalently label its biological target, aiding in the identification and validation of new drug targets.

-

Binding Site Analysis: Photo-crosslinking experiments can provide information about the binding site of a drug on its target protein.

-

Studying Drug-Target Interactions: The ability to initiate a covalent bond upon light activation allows for the study of transient or weak drug-target interactions that are difficult to capture by other means.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its synthesis and an informed projection of its photochemical properties based on the behavior of analogous compounds. The combination of the photoactivatable azide group with the biologically relevant 6-fluoro-1,3-benzothiazole scaffold makes this molecule a highly promising tool for researchers in medicinal chemistry and drug development. The detailed protocols and conceptual diagrams presented herein are intended to facilitate the exploration and application of this and similar photoactive compounds in advancing our understanding of biological systems and in the discovery of new therapeutic agents.

References

Solubility Profile of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-azido-6-fluoro-1,3-benzothiazole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive overview based on the reported solubility of structurally related 6-fluoro-1,3-benzothiazole derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound is presented, alongside a logical workflow visualization to guide researchers in obtaining precise and reproducible solubility data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of benzothiazole-based compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzothiazole scaffold in a variety of pharmacologically active agents. The physicochemical properties of a compound, particularly its solubility, are critical parameters that influence its suitability for various applications, including reaction conditions, purification methods, and formulation development. Understanding the solubility of this compound in different organic solvents is a crucial first step in its preclinical development.

This document serves as a practical guide for researchers. While specific quantitative solubility data for this compound is not currently available in the literature, this guide compiles qualitative solubility information from related compounds and provides a robust experimental framework for its determination.

Qualitative Solubility of Structurally Related Benzothiazole Derivatives

An extensive literature search did not yield specific quantitative solubility data for this compound. However, various studies on the synthesis and characterization of other 6-fluoro-1,3-benzothiazole derivatives mention solvents used for reactions and recrystallization, providing qualitative insights into their solubility. This information can be used as a starting point for selecting appropriate solvents for the solubility determination of the title compound.

Table 1: Organic Solvents Reported for Dissolving or Recrystallizing 6-Fluoro-1,3-benzothiazole Derivatives

| Solvent | Type | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Frequently mentioned as a solvent in which benzothiazole derivatives are freely soluble.[1] Often used for preparing stock solutions for biological assays. |

| Chloroform | Nonpolar | Several 6-fluorobenzothiazol-2-amine derivatives are reported to be freely soluble in chloroform.[1] |

| Methanol | Polar Protic | Commonly used as a solvent for the synthesis and recrystallization of benzothiazole derivatives, indicating good solubility, especially at elevated temperatures.[2] |

| Ethanol | Polar Protic | Widely used for recrystallization, suggesting that solubility is moderate at room temperature and increases significantly with heat.[3][4] |

| Dimethylformamide (DMF) | Polar Aprotic | Used as a solvent for reactions involving benzothiazole derivatives, implying good solubility.[3] |

| Glacial Acetic Acid | Polar Protic | Employed as a reaction medium for the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, indicating that the compound is soluble in it.[3][4] |

| Benzene | Nonpolar | Used in combination with ethanol for the recrystallization of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, suggesting some degree of solubility.[3][4] |

| Toluene | Nonpolar | Mentioned as a recrystallization solvent for a pyrazolone derivative, indicating solubility at higher temperatures.[3][4] |

Note: This table provides qualitative data based on the use of these solvents in synthesis and purification, not on formal solubility studies of this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for determining the solubility of an organic compound such as this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.[5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvents)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3.3. Data Presentation

The determined solubility data should be presented in a clear and structured table, as exemplified below.

Table 2: Exemplar Table for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Value | Value | Shake-Flask, HPLC |

| e.g., Chloroform | 25 | Value | Value | Shake-Flask, HPLC |

| e.g., Toluene | 25 | Value | Value | Shake-Flask, HPLC |

| ... | ... | ... | ... | ... |

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the determination of solubility of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]

Synthesis of 2-amino-6-fluoro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the precursor molecule, 2-amino-6-fluoro-1,3-benzothiazole. This compound serves as a crucial building block in the development of various pharmaceutical agents and biologically active molecules. This document outlines the primary synthetic route, detailed experimental protocols, and key characterization data.

Introduction

2-amino-6-fluoro-1,3-benzothiazole is a heterocyclic amine that is a key intermediate in the synthesis of a variety of compounds with therapeutic potential.[1] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The presence of the fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of the final drug candidates. This guide focuses on the prevalent and reliable method for its laboratory-scale synthesis.

Core Synthesis Pathway: From 4-Fluoroaniline

The most common and well-established method for the synthesis of 2-amino-6-fluoro-1,3-benzothiazole involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.[4][5] This reaction proceeds through an electrophilic substitution mechanism.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 2-amino-6-fluoro-1,3-benzothiazole.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-amino-6-fluoro-1,3-benzothiazole, compiled from established literature procedures.[4][5]

Materials:

-

4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Concentrated ammonia solution

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL). Cool the solution to 5°C in an ice bath. To this cooled solution, add potassium thiocyanate (0.4 mol) in portions while maintaining the temperature below 10°C.

-

Addition of Bromine: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (30 mL). Add this bromine solution dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. It is crucial to maintain the reaction temperature between 0 and 10°C during the addition.

-

Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at a temperature below 10°C for an additional 2 hours. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification:

-

Pour the reaction mixture into crushed ice (500 g) with constant stirring.

-

Neutralize the resulting solution with a concentrated ammonia solution until a pH of approximately 6 is reached.

-

The precipitated solid is collected by filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold water.

-

Recrystallize the solid product from ethanol to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of 2-amino-6-fluoro-1,3-benzothiazole.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅FN₂S | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| Melting Point | 183-185 °C | [6] |

| Appearance | White to pale yellow crystals | [1] |

| Yield | ~89% | [4] |

| Purity (Assay) | ≥ 99% | [1][6] |

Spectroscopic Characterization

The structure of the synthesized 2-amino-6-fluoro-1,3-benzothiazole can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: [4]

-

3435 - 3254 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine group.

-

3043 cm⁻¹: Aromatic C-H stretching.

-

1615 cm⁻¹: C=N stretching of the thiazole ring.

-

715 cm⁻¹: C-F stretching.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): [4]

-

δ 7.22-7.84 ppm (m, 3H): Aromatic protons.

-

δ 7.5 ppm (s, 2H): -NH₂ protons of the primary amine.

Safety Considerations

-

4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. Dispense in a fume hood and wear appropriate PPE.

-

Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

The reaction should be carried out in a well-ventilated area, preferably a fume hood, due to the evolution of hazardous vapors.

This guide provides a foundational understanding of the synthesis of 2-amino-6-fluoro-1,3-benzothiazole. For further applications and derivatizations, researchers are encouraged to consult the primary literature.

References

Methodological & Application

Application Notes and Protocols for 2-Azido-6-fluoro-1,3-benzothiazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found extensive applications in drug discovery, bioconjugation, and materials science due to its reliability, broad functional group tolerance, and mild reaction conditions.[1][2] The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can further enhance the metabolic stability and pharmacokinetic properties of drug candidates.

This document provides detailed application notes and protocols for the use of 2-Azido-6-fluoro-1,3-benzothiazole as a key building block in CuAAC reactions. This reagent allows for the facile introduction of the fluorinated benzothiazole moiety onto a variety of alkyne-containing molecules, enabling the rapid generation of novel compounds for screening and development.

Note on Stability: 2-Azidobenzothiazoles have been reported to be potentially unstable under certain conditions and should be handled with appropriate care. It is recommended to use the azide as soon as it is prepared and to avoid excessive heat.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its subsequent use in CuAAC reactions. The data for the CuAAC reaction is based on analogous reactions with other heterocyclic azides and should be considered as a starting point for optimization.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |

| 2-Amino-6-fluoro-1,3-benzothiazole | 1. NaNO₂, HCl2. NaN₃ | Water/AcOH | 1 h | 0 °C to RT | >90 | [3] (analogous) |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Alkyne | Copper Source | Ligand | Reducing Agent | Solvent | Time | Temperature | Yield (%) |

| This compound | Phenylacetylene | CuSO₄·5H₂O | THPTA | Sodium Ascorbate | tBuOH/H₂O | 1-4 h | Room Temp | 85-95 (estimated) |

| This compound | Propargyl alcohol | CuI | TBTA | Sodium Ascorbate | THF | 2-6 h | Room Temp | 80-90 (estimated) |

| This compound | N-propargyl-acetamide | Cu(CH₃CN)₄PF₆ | None | None | CH₂Cl₂ | 4-8 h | Room Temp | 75-85 (estimated) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 2-azidobenzothiazoles.[3]

Materials:

-

2-Amino-6-fluoro-1,3-benzothiazole

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium acetate (NaOAc)

-

Water (deionized)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-6-fluoro-1,3-benzothiazole (1.0 eq) in a mixture of water and acetic acid at 0 °C (ice bath).

-

Slowly add a solution of sodium nitrite (4.0 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (4.0 eq) and sodium acetate (4.0 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Caution: The product is a potentially unstable azide. It is recommended to use it immediately in the next step without prolonged storage.

Protocol 2: General Procedure for CuAAC Reaction

This is a general protocol for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.[4][5]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

tert-Butanol (tBuOH)

-

Water (deionized)

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tBuOH and water.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate (1 M in water).

-

In another vial, prepare a stock solution of CuSO₄·5H₂O (100 mM in water) and the ligand (THPTA or TBTA, 500 mM in a suitable solvent like water or DMSO/tBuOH).

-

To the solution of the azide and alkyne, add the ligand solution (to a final concentration of 5 mol% relative to the azide) and the CuSO₄ solution (to a final concentration of 1 mol% relative to the azide).

-

Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mol% relative to the azide).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for the synthesis of a 1,2,3-triazole using CuAAC.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Azido-6-fluoro-1,3-benzothiazole as a Photoaffinity Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology and drug discovery to identify and characterize the biological targets of small molecules.[1] This method utilizes a photoactivatable chemical probe that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate capable of covalently binding to its target protein.[1] This covalent capture allows for the identification of target proteins and the mapping of binding sites, which are critical steps in understanding a compound's mechanism of action and in target validation.[1]

A typical photoaffinity probe consists of three key components: a recognition moiety (the "bait" that binds to the target), a photoreactive group, and a reporter tag (e.g., biotin or an alkyne) for enrichment and detection. Aryl azides are a widely used class of photoreactive groups.[2] Upon exposure to UV light, they generate a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in the target protein's binding site, forming a stable covalent bond.[3]

2-Azido-6-fluoro-1,3-benzothiazole is an aryl azide-containing reagent designed for photoaffinity labeling. The incorporation of a fluorine atom can enhance metabolic stability and potentially increase the efficiency of the photo-crosslinking reaction.[2][4] The benzothiazole scaffold itself is a privileged structure found in many biologically active compounds, making this reagent a valuable tool for developing targeted photoaffinity probes.[5]

Reagent Properties and Handling

Proper handling and storage are crucial for the successful application of this compound. As an azide-containing compound, it is energetic and sensitive to light.

| Property | Value |

| Molecular Formula | C₇H₃FN₄S |

| Molecular Weight | 194.19 g/mol |

| Appearance | Pale yellow to white solid (predicted) |

| Excitation Wavelength | ~260-365 nm (typical for aryl azides)[2] |

| Reactive Intermediate | Nitrene |

| Storage | Store at -20°C to -80°C, protected from light |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

Key Handling Considerations:

-

Light Sensitivity: Perform all manipulations in the dark or under dim red light to prevent premature photoactivation. Use amber-colored vials or wrap tubes in aluminum foil.

-

Incompatible Reagents: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reactive nitrene intermediate.[3] Thiol-containing reducing agents like DTT or β-mercaptoethanol will reduce the azide group to an amine, rendering it inactive.[1][3]

-

Thermal Stability: While generally stable, avoid excessive heat.

Core Principles and Workflow

The general principle of using an aryl azide like this compound involves the light-induced formation of a nitrene, which then covalently crosslinks to a target molecule.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of Novel Triazole Derivatives from 2-Azido-6-fluoro-1,3-benzothiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,3-triazole derivatives starting from 2-Azido-6-fluoro-1,3-benzothiazole. The methodologies described herein utilize the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a library of novel compounds with potential therapeutic applications.[1][2][3][4]

The benzothiazole moiety is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] Similarly, the 1,2,3-triazole ring is a stable, aromatic linker that can improve the pharmacological profile of a molecule.[5][9] The combination of these two scaffolds, particularly with the inclusion of a fluorine atom—a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity—is a promising avenue for the discovery of new drug candidates. This protocol outlines a versatile approach to creating a diverse library of such hybrid molecules.

Data Presentation: A Representative Study

The following table represents the type of quantitative data that would be generated in a study focused on the synthesis and evaluation of novel triazole derivatives from this compound. The data presented here is illustrative to demonstrate the expected outcomes and data presentation format.

| Compound ID | Alkyne Substituent (R) | Reaction Time (h) | Yield (%) | Purity (%) | IC₅₀ (µM) vs. MCF-7¹ | IC₅₀ (µM) vs. A549² | MIC (µg/mL) vs. S. aureus³ |

| BTZ-TRZ-01 | Phenyl | 12 | 92 | >98 | 15.2 ± 1.3 | 21.5 ± 2.1 | 32 |

| BTZ-TRZ-02 | 4-Methoxyphenyl | 12 | 95 | >99 | 10.8 ± 0.9 | 18.9 ± 1.7 | 16 |

| BTZ-TRZ-03 | 4-Chlorophenyl | 10 | 89 | >98 | 8.5 ± 0.7 | 12.3 ± 1.1 | 8 |

| BTZ-TRZ-04 | Propargyl alcohol | 8 | 98 | >99 | >100 | >100 | 64 |

| BTZ-TRZ-05 | Cyclohexyl | 16 | 85 | >97 | 45.1 ± 3.8 | 55.7 ± 4.5 | >128 |

| BTZ-TRZ-06 | 1-Octyne | 14 | 88 | >98 | 25.6 ± 2.2 | 32.1 ± 2.9 | 16 |

¹MCF-7: Human breast adenocarcinoma cell line. ²A549: Human lung carcinoma cell line. ³S. aureus: Staphylococcus aureus (Gram-positive bacterium).

Experimental Protocols

General Protocol for the Synthesis of Novel Triazole Derivatives via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition between this compound and a variety of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)[1][10]

-

Solvent: e.g., a mixture of tert-butanol and water (1:1), or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water. If using a ligand, pre-mix the CuSO₄·5H₂O with THPTA (0.1 eq.) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate (or copper/ligand) solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 8-16 hours), dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Protocol for the Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from 2-amino-6-fluorobenzothiazole.

Materials:

-

2-Amino-6-fluorobenzothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

Procedure:

-

Suspend 2-amino-6-fluorobenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate beaker, dissolve sodium azide (1.2 eq.) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature over 2 hours.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Chemical Reaction Scheme

Caption: General scheme for the CuAAC synthesis of novel triazole derivatives.

Experimental Workflow

Caption: Workflow for synthesis, purification, and evaluation.

Potential Signaling Pathway: EGFR Inhibition

Benzothiazole-triazole hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12]

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

Application of 2-Azido-6-fluoro-1,3-benzothiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity. While 2-amino-6-fluorobenzothiazole derivatives have been extensively studied, the 2-azido analogue, 2-Azido-6-fluoro-1,3-benzothiazole, represents a versatile and largely untapped building block for the synthesis of novel therapeutic agents and chemical probes. The azido group is a high-energy functional group that serves as a precursor for various chemical transformations, most notably in bioorthogonal chemistry, such as photoaffinity labeling and "click chemistry."

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in medicinal chemistry.

Data Presentation

As this compound is a novel building block, specific biological data for its derivatives are not yet widely available. However, the following table summarizes the biological activities of various derivatives synthesized from the closely related precursor, 2-amino-6-fluorobenzothiazole, to highlight the therapeutic potential of this scaffold.

| Compound Class | Example Derivative(s) | Biological Activity | Quantitative Data (Example) | Reference(s) |

| Thiazolidinones | 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | Anthelmintic | Time for paralysis and death of earthworms | [1] |

| Hydrazino derivatives | 2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-fluorobenzothiazole | Antimicrobial | Zone of Inhibition (mm) against S. aureus, E. coli | |

| Azetidinones | Pyrazolo-azetidinone derivatives of 6-fluorobenzothiazole | Anti-inflammatory, Antimicrobial | Inhibition of carrageenan-induced paw edema, MIC values | [2] |

| Schiff Bases | N-(substituted-benzylidene)-6-fluorobenzothiazol-2-amine | Antimicrobial | Zone of Inhibition (mm) against various bacterial strains |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole (Precursor)

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Ammonium hydroxide solution

-

Ethanol

-

Benzene

-

Animal charcoal

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL).

-

Add potassium thiocyanate (0.2 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-